molecular formula C15H18N6O2S B6458140 3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549053-59-8

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6458140
CAS RN: 2549053-59-8
M. Wt: 346.4 g/mol
InChI Key: LSZQCDMIUBCOHL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a piperazine ring, and a benzothiazole ring. Compounds containing these functional groups are often found in pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, piperazine, and benzothiazole rings. The exact structure would need to be confirmed using techniques such as NMR and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole, piperazine, and benzothiazole rings. For example, triazoles can participate in various reactions such as alkylation, acylation, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the rings. Generally, compounds with these functional groups have good thermal stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

3-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c22-24(23)14-4-2-1-3-13(14)15(17-24)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZQCDMIUBCOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

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